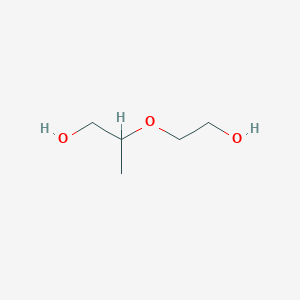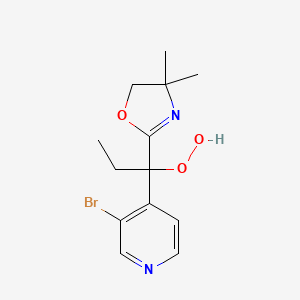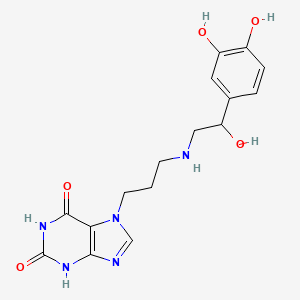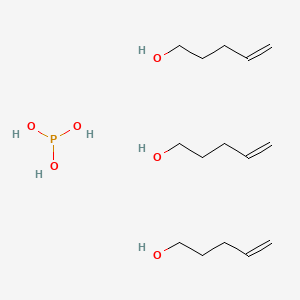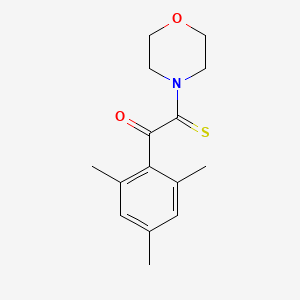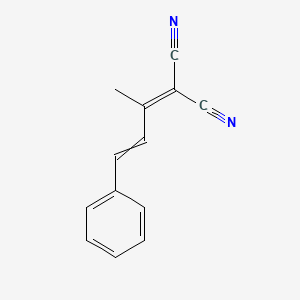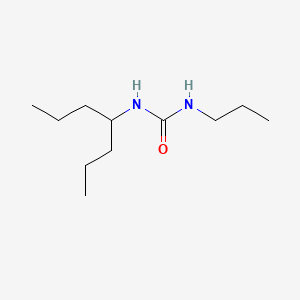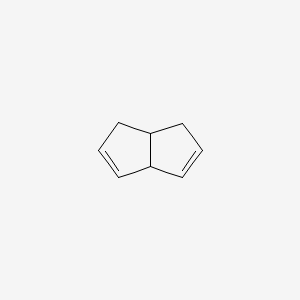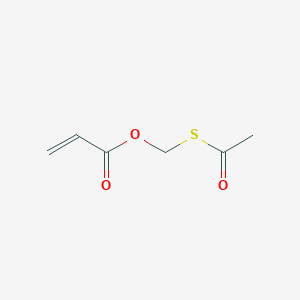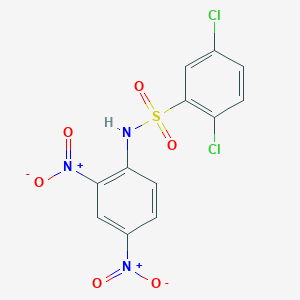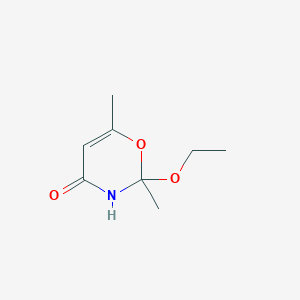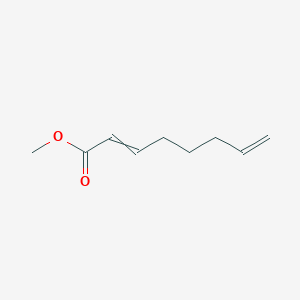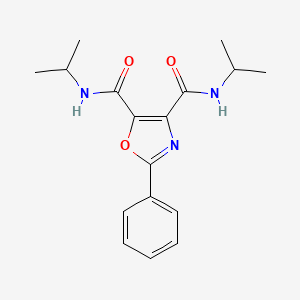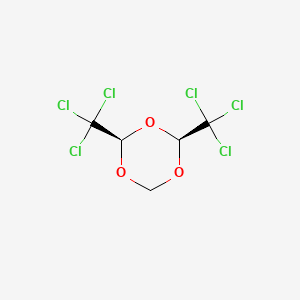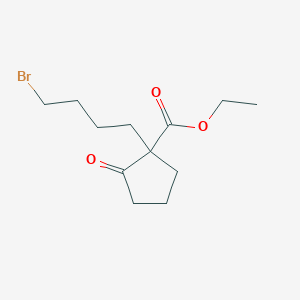
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, an oxocyclopentane ring, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromobutyl group, which can be achieved through the bromination of butanol. This intermediate is then reacted with cyclopentanone to form the oxocyclopentane ring. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxo group in the cyclopentane ring can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxocyclopentane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ethyl ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
類似化合物との比較
Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the oxocyclopentane ring.
Cyclopentanone: Contains the oxocyclopentane ring but lacks the bromobutyl and ethyl ester groups.
Ethyl 2-oxocyclopentanecarboxylate: Similar but lacks the bromobutyl group.
Uniqueness
The presence of the bromobutyl group allows for further functionalization, while the oxocyclopentane ring and ethyl ester group contribute to its stability and reactivity .
特性
CAS番号 |
50418-60-5 |
|---|---|
分子式 |
C12H19BrO3 |
分子量 |
291.18 g/mol |
IUPAC名 |
ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO3/c1-2-16-11(15)12(7-3-4-9-13)8-5-6-10(12)14/h2-9H2,1H3 |
InChIキー |
GEOUQUWGSPHPGV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCC1=O)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


